Potassium sodium 7,7'-(carbonyldiimino)bis(4-hydroxy-3-((2-methylphenyl)azo)naphthalene-2-sulphonate)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Potassium sodium 7,7’-(carbonyldiimino)bis[4-hydroxy-3-[(2-methylphenyl)azo]naphthalene-2-sulfonate] is a complex organic compound with the molecular formula C35H26KN6NaO9S2 and a molar mass of 800.83381 g/mol . This compound is known for its vibrant color properties, making it useful in various industrial applications, particularly in dyes and pigments.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of potassium sodium 7,7’-(carbonyldiimino)bis[4-hydroxy-3-[(2-methylphenyl)azo]naphthalene-2-sulfonate] typically involves a multi-step process. The initial step often includes the diazotization of 2-methylphenylamine, followed by coupling with naphthol derivatives. The resulting azo compound is then subjected to further reactions to introduce the carbonyldiimino group and sulfonate functionalities. The final product is obtained by neutralizing the compound with potassium and sodium salts under controlled pH conditions .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves precise control of temperature, pressure, and pH to optimize the reaction conditions. The use of high-purity reagents and solvents is crucial to minimize impurities and achieve the desired product specifications .
Chemical Reactions Analysis
Types of Reactions
Potassium sodium 7,7’-(carbonyldiimino)bis[4-hydroxy-3-[(2-methylphenyl)azo]naphthalene-2-sulfonate] undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of quinone derivatives.
Reduction: Reduction reactions typically involve the use of reducing agents like sodium borohydride, resulting in the cleavage of azo bonds to form amines.
Substitution: The sulfonate groups can undergo nucleophilic substitution reactions, where nucleophiles replace the sulfonate groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate or hydrogen peroxide in acidic or basic medium.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols in polar solvents.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Potassium sodium 7,7’-(carbonyldiimino)bis[4-hydroxy-3-[(2-methylphenyl)azo]naphthalene-2-sulfonate] has a wide range of applications in scientific research:
Chemistry: Used as a dye in analytical chemistry for the detection and quantification of various ions and molecules.
Biology: Employed in staining techniques for microscopy to visualize cellular components.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.
Industry: Utilized in the production of high-performance pigments and dyes for textiles, plastics, and inks.
Mechanism of Action
The compound exerts its effects primarily through its ability to form stable complexes with various substrates. The azo groups facilitate the formation of hydrogen bonds and π-π interactions with target molecules. The sulfonate groups enhance the solubility of the compound in aqueous media, allowing it to interact with a wide range of biological and chemical systems. The carbonyldiimino group plays a crucial role in stabilizing the overall structure of the compound .
Comparison with Similar Compounds
Similar Compounds
- Potassium sodium 7,7’-(carbonyldiimino)bis[4-hydroxy-3-[(2-methoxyphenyl)azo]naphthalene-2-sulfonate]
- Potassium sodium 7,7’-(carbonyldiimino)bis[4-hydroxy-3-[(2-chlorophenyl)azo]naphthalene-2-sulfonate]
Uniqueness
Potassium sodium 7,7’-(carbonyldiimino)bis[4-hydroxy-3-[(2-methylphenyl)azo]naphthalene-2-sulfonate] is unique due to the presence of the 2-methylphenyl group, which imparts distinct electronic and steric properties. This uniqueness enhances its stability and reactivity compared to similar compounds with different substituents .
Properties
CAS No. |
83221-62-9 |
---|---|
Molecular Formula |
C35H26KN6NaO9S2 |
Molecular Weight |
800.8 g/mol |
IUPAC Name |
potassium;sodium;4-hydroxy-7-[[5-hydroxy-6-[(2-methylphenyl)diazenyl]-7-sulfonatonaphthalen-2-yl]carbamoylamino]-3-[(2-methylphenyl)diazenyl]naphthalene-2-sulfonate |
InChI |
InChI=1S/C35H28N6O9S2.K.Na/c1-19-7-3-5-9-27(19)38-40-31-29(51(45,46)47)17-21-15-23(11-13-25(21)33(31)42)36-35(44)37-24-12-14-26-22(16-24)18-30(52(48,49)50)32(34(26)43)41-39-28-10-6-4-8-20(28)2;;/h3-18,42-43H,1-2H3,(H2,36,37,44)(H,45,46,47)(H,48,49,50);;/q;2*+1/p-2 |
InChI Key |
FARINDJQGKYRBZ-UHFFFAOYSA-L |
Canonical SMILES |
CC1=CC=CC=C1N=NC2=C(C=C3C=C(C=CC3=C2O)NC(=O)NC4=CC5=CC(=C(C(=C5C=C4)O)N=NC6=CC=CC=C6C)S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[K+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.